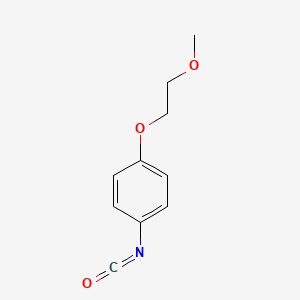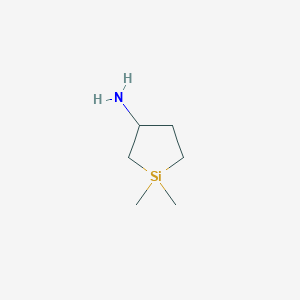
1,1-Dimethylsilolan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylsilolan-3-amine, also known as N,N-dimethyl-3-(dimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C6H19NSi. It was first synthesized in 1998 by G. H. Aitken and M. J. Slater through the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. This compound is part of the broader class of organosilicon compounds, which are known for their unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylsilolan-3-amine can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethanolamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylsilolan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanol derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
1,1-Dimethylsilolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based products.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylsilolan-3-amine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler amine with similar reactivity but lacking the silicon component.
Trimethylsilylamine: Another organosilicon compound with different structural and reactivity properties.
Uniqueness
1,1-Dimethylsilolan-3-amine is unique due to its combination of silicon and amine functionalities, which impart distinct chemical and physical properties. This makes it valuable in applications where both silicon and nitrogen reactivity are desired.
Propriétés
Formule moléculaire |
C6H15NSi |
|---|---|
Poids moléculaire |
129.28 g/mol |
Nom IUPAC |
1,1-dimethylsilolan-3-amine |
InChI |
InChI=1S/C6H15NSi/c1-8(2)4-3-6(7)5-8/h6H,3-5,7H2,1-2H3 |
Clé InChI |
SXSVBXWWZVWLKA-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCC(C1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


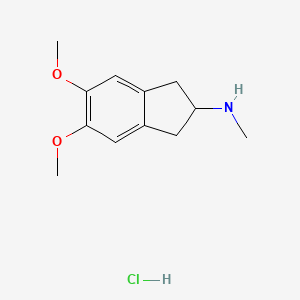
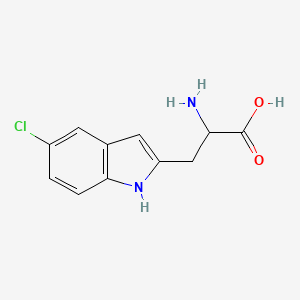
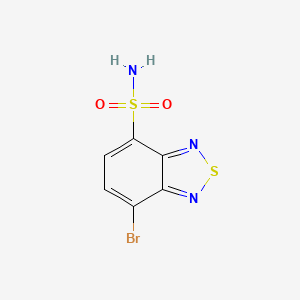
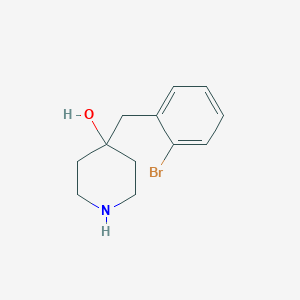
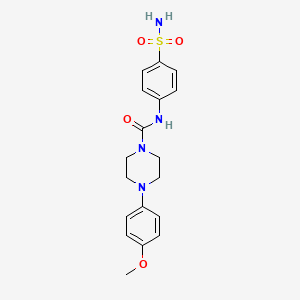
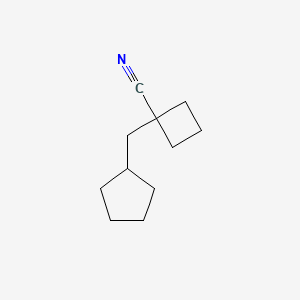
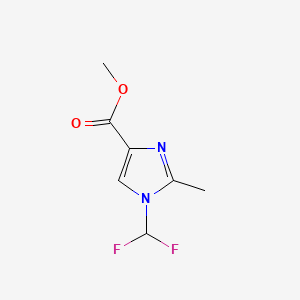

![2-((8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13588316.png)

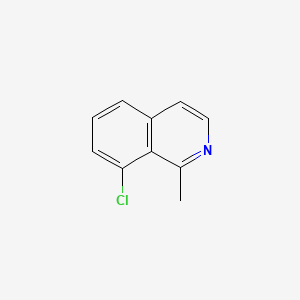
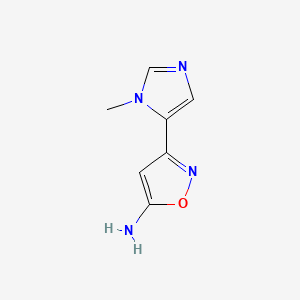
![5-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)isoxazol-3-amine](/img/structure/B13588327.png)
